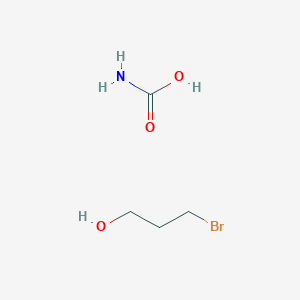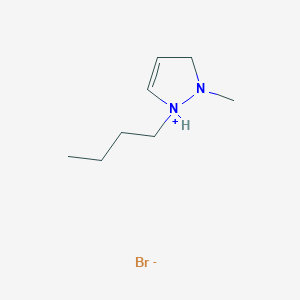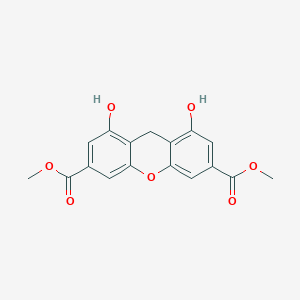
Carbamic acid--3-bromopropan-1-ol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid–3-bromopropan-1-ol (1/1) is a compound that combines carbamic acid and 3-bromopropan-1-ol Carbamic acid is an organic compound with the formula NH2COOH, while 3-bromopropan-1-ol is a brominated alcohol with the formula C3H7BrO
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–3-bromopropan-1-ol typically involves the reaction of carbamic acid with 3-bromopropan-1-ol under controlled conditions. One common method is to react carbamic acid with 3-bromopropan-1-ol in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of carbamic acid–3-bromopropan-1-ol may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Carbamic acid–3-bromopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The brominated alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: 3-bromo-1-propanal or 3-bromo-1-propanoic acid.
Reduction: 3-aminopropanol or 1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Carbamic acid–3-bromopropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical reagent in enzyme studies and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of carbamic acid–3-bromopropan-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbamic acid moiety can form hydrogen bonds and interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-Iodopropan-1-ol: Similar structure but with an iodine atom instead of bromine.
3-Fluoropropan-1-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Carbamic acid–3-bromopropan-1-ol is unique due to the presence of both carbamic acid and brominated alcohol functional groups. This combination allows for a wide range of chemical reactivity and potential applications in various fields. The bromine atom provides a site for nucleophilic substitution, while the carbamic acid moiety can interact with biological molecules, making it a versatile compound for research and industrial use.
属性
CAS 编号 |
674290-93-8 |
|---|---|
分子式 |
C4H10BrNO3 |
分子量 |
200.03 g/mol |
IUPAC 名称 |
3-bromopropan-1-ol;carbamic acid |
InChI |
InChI=1S/C3H7BrO.CH3NO2/c4-2-1-3-5;2-1(3)4/h5H,1-3H2;2H2,(H,3,4) |
InChI 键 |
AGOQLZQROQDWGZ-UHFFFAOYSA-N |
规范 SMILES |
C(CO)CBr.C(=O)(N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)


![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)
![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)
![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)



![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)

